Bis(2,4-dichlorobenzoyl) peroxide chemical properties and structure
Bis(2,4-dichlorobenzoyl) peroxide chemical properties and structure
An In-depth Technical Guide to Bis(2,4-dichlorobenzoyl) Peroxide: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical compounds utilized in synthesis and manufacturing is paramount. This technical guide provides a comprehensive overview of the chemical properties and structure of bis(2,4-dichlorobenzoyl) peroxide, a compound frequently employed as a polymerization initiator and cross-linking agent.
Chemical Identity and Structure
Bis(2,4-dichlorobenzoyl) peroxide, also known as 2,4-dichlorobenzoyl peroxide or DCBP, is an organic peroxide characterized by a peroxide linkage (-O-O-) connecting two 2,4-dichlorobenzoyl groups. Its chemical structure is fundamental to its reactivity, particularly its propensity to form free radicals upon thermal decomposition.
Synonyms: DCBP, Dibenzoylperoxide
IUPAC Name: (2,4-dichlorobenzoyl) 2,4-dichlorobenzenecarboperoxoate
CAS Number: 133-14-2
Chemical Formula: C₁₄H₆Cl₄O₄
SMILES: C1=CC(=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=C(C=C(C=C2)Cl)Cl
Physicochemical Properties
The physical and chemical properties of bis(2,4-dichlorobenzoyl) peroxide are summarized in the table below. It is typically supplied as a white to yellowish viscous paste, often in a 50% formulation with silicone oil or poly(dimethylsiloxane) to ensure safer handling.
| Property | Value |
| Molecular Weight | 380.01 g/mol |
| Melting Point | 55 °C (decomposes) |
| Boiling Point | 495.27 °C (rough estimate) |
| Density | 1.26 g/cm³ |
| Vapor Pressure | 0.009 Pa at 25 °C |
| Water Solubility | 29.93 µg/L at 25 °C |
| LogP | 6 at 20 °C |
| Appearance | White to yellowish viscous paste |
Reactivity and Thermal Decomposition
As a diacyl peroxide, bis(2,4-dichlorobenzoyl) peroxide is thermally unstable and can decompose exothermically. It is sensitive to heat, shock, friction, and contamination, which can lead to explosive decomposition. The self-accelerating decomposition temperature (SADT) is 60 °C, and violent reactions can occur if the bulk material is heated above this temperature.
During the hot curing process in silicone rubber production, bis(2,4-dichlorobenzoyl) peroxide decomposes to generate free radicals that initiate cross-linking. This thermal decomposition yields several products, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and specific polychlorinated biphenyl (B1667301) (PCB) congeners, namely PCB-47, PCB-51, and PCB-68. The formation of these persistent and potentially toxic byproducts is a significant consideration for industrial applications and occupational safety.
Experimental Protocols
Synthesis of Bis(2,4-dichlorobenzoyl) Peroxide
A common method for synthesizing bis(2,4-dichlorobenzoyl) peroxide involves the reaction of 2,4-dichlorobenzoyl chloride with a peroxide source, such as sodium peroxide or hydrogen peroxide, in a biphasic system under alkaline conditions.
Detailed Methodology:
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Preparation of the Aqueous Phase: An aqueous solution of sodium peroxide is prepared. To this, a surfactant such as sodium lauryl sulfate (B86663) is added to facilitate the reaction between the two phases.
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Preparation of the Organic Phase: 2,4-dichlorobenzoyl chloride is dissolved in an organic solvent like chloroform (B151607) to create a stable solution.
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Reaction: The organic solution is added dropwise to the cooled and vigorously stirred aqueous phase. The reaction temperature is maintained between 5-10 °C for approximately 2 hours.
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Workup: After the reaction is complete, water is added, and the mixture is stirred. The layers are then separated using a separatory funnel.
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Precipitation and Isolation: The organic layer is added to cold methanol (B129727) to precipitate the bis(2,4-dichlorobenzoyl) peroxide product.
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Filtration and Drying: The precipitate is filtered and dried at a low temperature to yield the final product as a powder.
Analytical Methods
The characterization and quality control of bis(2,4-dichlorobenzoyl) peroxide and its decomposition products involve various analytical techniques.
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Purity and Assay: The purity of bis(2,4-dichlorobenzoyl) peroxide can be determined by titrimetric methods to quantify the active oxygen content. High-performance liquid chromatography (HPLC) is also a suitable method for assessing purity and identifying impurities.
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Decomposition Product Analysis: Human biomonitoring studies have utilized gas chromatography/mass spectrometry (GC/MS) for the analysis of PCB congeners in plasma and liquid chromatography/tandem mass spectrometry (LC/MS/MS) for the determination of 2,4-dichlorobenzoic acid and its metabolites in urine.
Applications in Research and Industry
The primary applications of bis(2,4-dichlorobenzoyl) peroxide stem from its ability to generate free radicals upon decomposition.
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Silicone Rubber Cross-linking: It is widely used as an initiator or cross-linking agent in the production of silicone rubber. The peroxide-initiated cross-linking allows for the curing of silicone elastomers at low temperatures and without the need for external pressure, making it suitable for hot air or infrared curing methods.
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Pharmaceutical Manufacturing: In the pharmaceutical industry, it serves as a catalyst for the polymerization of specific monomers to create pharmaceutical-grade polymers.
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Food Contact Materials: It is an authorized substance for use in the production of food contact materials under FDA regulation 21 CFR 177.2600.
Safety and Handling
Bis(2,4-dichlorobenzoyl) peroxide is a hazardous substance that requires careful handling. It is an oxidizing agent that can ignite combustible materials. Due to its explosive potential when heated, it should be stored in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as flammable substances and oxidizing agents. The pure compound is reported to be extremely shock-sensitive. For safety, it is often supplied as a paste with a phlegmatizer like silicone oil. When heated to decomposition, it emits toxic fumes of chlorinated compounds.
